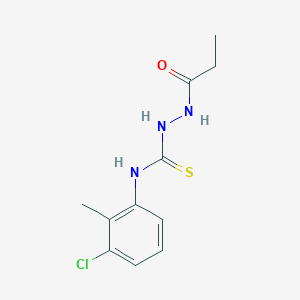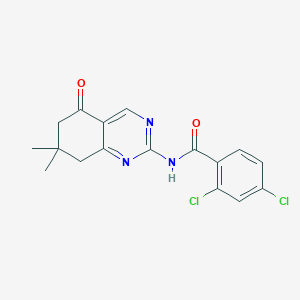
N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide and its derivatives often involves the reaction of chloro-isothiocyanatobenzene with hydrazine hydrate in a suitable solvent like 2-propanol. This reaction typically yields a compound that may exist in a Zwitter ionic betain form, which can further react with aromatic aldehydes to produce various derivatives. These synthesis processes are characterized by spectroscopic methods and mass spectrometry, providing insights into the molecular modeling and atomic charges of the compounds involved (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, which helps in understanding the crystal and molecular structure. These analyses reveal the compound's crystalline system, space group, and molecular interactions within the unit cell. Spectroscopic methods like 1H NMR, 13C NMR, FT-Raman, FT-IR, and UV-Vis spectra, along with density functional theory (DFT) computations, provide detailed insights into the molecular structure parameters, vibrational frequencies, and electronic transitions (Ramaiah et al., 2019).
Chemical Reactions and Properties
N-(3-chloro-2-methylphenyl)-2-propionylhydrazinecarbothioamide derivatives undergo various chemical reactions, leading to the formation of different heterocyclic rings. These reactions are influenced by factors such as temperature and the presence of catalysts, and the products are characterized using IR, NMR, MS, and elemental analyses. The reaction mechanisms often involve nucleophilic addition and cyclization processes, contributing to the compound's diverse chemical properties (Aly et al., 2018).
Applications De Recherche Scientifique
Fluorescent Sensing
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, a related compound, has been explored as a fluorescent sensor for detecting Fe(III) in aqueous solutions. This probe exhibits selective sensitivity for Fe(III) against various other cations, demonstrating potential in biological and environmental applications (Marenco et al., 2012).
Corrosion Inhibition
Thiosemicarbazides, including derivatives of hydrazinecarbothioamide, have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy, evaluated through gravimetric and gasometric methods, supports their potential in industrial applications (Ebenso et al., 2010).
Anticonvulsant Agents
Benzothiazole derivatives with a carbothioamido pharmacophore, including hydrazinecarbothioamides, have been synthesized and evaluated as anticonvulsant agents. In vivo studies and in silico drug-likeness parameters suggest their promise as lead compounds in pharmaceutical research (Amir et al., 2011).
Electrochemical Sensing
Carbon paste electrodes modified with hydrazinecarbothioamide derivatives have been developed for the selective determination of epinephrine. These electrodes demonstrate high sensitivity and selectivity, useful in biochemical sensing applications (Beitollahi et al., 2008).
Antioxidant Activity
New compounds from the hydrazinecarbothioamide class, including those with 1,2,4-triazole structures, have been synthesized and evaluated for antioxidant activity. Certain derivatives exhibit significant antioxidant properties, which could be relevant in pharmacological research (Bărbuceanu et al., 2014).
Antimicrobial Activity
Novel thiosemicarbazone compounds and their metal complexes have been synthesized and assessed for their antimicrobial properties. These studies indicate the potential of these compounds in developing new antimicrobial agents (AlJahdali, 2013).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-3-10(16)14-15-11(17)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZQEPTZRSRURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-propanoylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)
![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)